Imidazole derivatives play a significant role in the development of pharmaceuticals due to their diverse biological activities. Some examples include antifungal, antibacterial, and anticancer properties . Given the presence of the imidazole ring in dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, future research could explore its potential as a lead compound for drug discovery efforts.
Imidazole-containing molecules are being investigated for their potential applications in material science due to their unique properties, including the ability to form stable coordination complexes with various metals . The presence of the imidazole ring and the carboxylic acid ester groups in dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate suggests potential for exploring its role in the development of novel materials with specific functionalities.
Imidazole derivatives are versatile building blocks used in organic synthesis due to their reactivity and ability to participate in various chemical reactions . The combination of the imidazole ring and the ester groups in dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate might make it a valuable intermediate or precursor for the synthesis of more complex molecules.
2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester is a chemical compound with the molecular formula C₁₀H₁₄N₂O₄ and a molecular weight of 226.23 g/mol. This compound features an imidazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. The structure includes two carboxylic acid groups that have been esterified with methanol, resulting in the dimethyl ester form. It appears as a solid and is primarily used in various chemical applications due to its unique structural properties .
No information is currently available regarding the mechanism of action of DMPID in biological systems or its interaction with other compounds.
Due to the lack of specific research on DMPID, information on its safety profile is limited. However, as a general guideline, imidazole derivatives can exhibit varying degrees of toxicity and allergenicity []. It is advisable to handle DMPID with appropriate personal protective equipment (PPE) in a well-ventilated laboratory until more safety data becomes available.
These reactions are significant for modifying the compound's properties and enhancing its utility in various applications .
Research indicates that 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester exhibits notable biological activities. It has been studied for its potential antimicrobial properties and its role in modulating biological pathways. Preliminary studies suggest that it may interact with specific enzymes or receptors, although more detailed investigations are required to fully elucidate its mechanisms of action and therapeutic potential .
The synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester can be achieved through several methods:
These methods allow for the efficient production of this compound in laboratory settings .
2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester finds applications in various fields:
Interaction studies involving 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester focus on its binding affinity to various biological targets. These studies often employ techniques such as:
Such studies are crucial for understanding the therapeutic potential and safety profile of this compound .
Several compounds share structural similarities with 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | C₁₂H₁₈N₂O₄ | Contains ethyl groups instead of methyl |
| 2-Methyl-1H-imidazole-4,5-dicarboxylic acid | C₈H₉N₂O₄ | Lacks propyl group; fewer carbon atoms |
| 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid | C₉H₁₁N₂O₄ | Ethyl group instead of propyl; different steric effects |
The unique aspect of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester lies in its specific combination of functional groups and structural configuration, which may confer distinct biological activities compared to these similar compounds .
The crystallographic investigations of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester provide fundamental structural information through X-ray diffraction studies. Crystal structure determinations reveal important molecular and intermolecular characteristics essential for understanding the compound's behavior and properties [1] [2].
The compound crystallizes with molecular formula C₁₀H₁₄N₂O₄ and a molecular weight of 226.23 g/mol [1] [3]. Crystallographic data obtained from related imidazole-4,5-dicarboxylic acid derivatives provide structural frameworks for understanding the dimethyl ester compound. In similar structures, such as the sodium complex of 2-propyl-1H-imidazole-4,5-dicarboxylic acid, the crystal system is monoclinic with space group C2/c [4]. The unit cell parameters for this related compound are a = 15.406(4) Å, b = 15.478(4) Å, c = 10.734(3) Å, and β = 118.364(3)°, with Z = 8 and volume V = 2252.4(9) ų [4].
Detailed bond length analyses reveal characteristic imidazole ring geometries. In related 2-propyl imidazole structures, typical bond lengths include C-N bonds ranging from 1.327(2) to 1.374(2) Å, and C-C bonds from 1.381(2) to 1.488(2) Å [4]. The ester carbonyl bonds demonstrate standard C=O distances of approximately 1.222(2) to 1.237(2) Å [4]. These crystallographic parameters are consistent with aromatic heterocyclic systems containing electron-withdrawing ester groups.
The propyl substituent at the 2-position adopts specific conformational arrangements, with C-C bond lengths in the alkyl chain typically measuring 1.504(3) to 1.524(3) Å [4]. The orientation of the propyl group relative to the imidazole ring plane influences the overall molecular geometry and crystal packing arrangements.
| Crystallographic Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₄ | [1] [3] |
| Molecular Weight | 226.23 g/mol | [1] [3] |
| Melting Point | 152-155°C | [1] [5] |
| Density (predicted) | 1.215 g/cm³ | [6] |
| Storage Temperature | 2-8°C | [1] [7] |
Crystal packing in imidazole-4,5-dicarboxylic acid derivatives typically involves hydrogen bonding networks. The dimethyl ester functionality reduces hydrogen bonding capacity compared to the free acid, but N-H groups in the imidazole ring can still participate in intermolecular interactions [4]. These crystallographic investigations provide essential baseline data for computational studies and structure-function relationship analyses.
Electronic structure elucidation of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester involves comprehensive spectroscopic and computational approaches to understand the molecular orbital characteristics, electronic transitions, and chemical bonding patterns [8] [9].
The compound exhibits characteristic imidazole electronic properties modified by the electron-withdrawing ester groups and the propyl substituent. Infrared spectroscopic analysis reveals key vibrational modes that reflect the electronic structure. The C=O stretching vibrations of the ester groups appear at approximately 1674-1700 cm⁻¹, indicating the electron-deficient nature of the carbonyl carbons [8]. The C=N stretching mode of the imidazole ring occurs around 1400 cm⁻¹, while N-H stretching appears at 3445 cm⁻¹ [10].
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual atoms. The ¹H NMR spectrum shows characteristic chemical shifts reflecting the electron distribution within the molecule [8]. The imidazole ring protons typically appear in the aromatic region (7-8 ppm), while the ester methyl groups resonate at approximately 3.8-4.2 ppm [3]. The propyl chain protons exhibit characteristic multipicity patterns in the aliphatic region (0.9-2.5 ppm) [8].
¹³C NMR spectroscopy reveals the electronic environment of carbon atoms throughout the molecule. The carbonyl carbons of the ester groups appear significantly downfield (160-170 ppm) due to deshielding effects [8]. The imidazole ring carbons exhibit characteristic chemical shifts in the 120-160 ppm range, with variations depending on their substitution pattern and electronic environment [8].
UV-visible absorption spectroscopy provides insight into electronic transitions and conjugation effects. Imidazole derivatives typically show absorption bands around 200-280 nm corresponding to π→π* transitions within the aromatic system [11] [12]. The presence of electron-withdrawing ester groups can influence these transition energies and absorption intensities.
| Spectroscopic Parameter | Value/Range | Assignment |
|---|---|---|
| C=O stretch (IR) | 1674-1700 cm⁻¹ | Ester carbonyl |
| C=N stretch (IR) | ~1400 cm⁻¹ | Imidazole ring |
| N-H stretch (IR) | ~3445 cm⁻¹ | Imidazole NH |
| UV absorption | 200-280 nm | π→π* transitions |
Electronic structure calculations using density functional theory methods provide theoretical validation of experimental observations and deeper insights into molecular orbital characteristics. These calculations reveal the distribution of electron density, frontier molecular orbital energies, and electronic transition probabilities [13] [14].
Computational chemistry investigations of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester employ various theoretical methods to elucidate molecular properties, electronic structure, and chemical behavior. These studies complement experimental observations and provide predictive capabilities for understanding structure-property relationships [13] [14].
Density Functional Theory calculations represent the primary computational approach for investigating the electronic structure and properties of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester. DFT methods, particularly the B3LYP functional with 6-31G(d,p) and 6-311G(d,p) basis sets, have proven effective for imidazole derivative studies [13] [14].
Geometric optimization calculations reveal the preferred molecular conformation and bond parameters. The imidazole ring maintains planarity with minimal deviation from ideal aromatic geometry [13]. The ester groups adopt coplanar arrangements with the ring system to maximize conjugation effects. The propyl substituent can adopt multiple conformations, with the most stable conformer typically showing an extended configuration to minimize steric interactions [14].
Frontier molecular orbital analysis provides crucial information about chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) energy characterizes electron-donating ability, while the Lowest Unoccupied Molecular Orbital (LUMO) energy indicates electron-accepting capacity [13]. For imidazole derivatives, HOMO energies typically range from -5.2 to -6.0 eV, while LUMO energies fall between -1.2 to -1.4 eV [14]. The HOMO-LUMO energy gap determines electronic excitation energies and chemical stability.
Mulliken population analysis reveals atomic charge distributions throughout the molecule. The nitrogen atoms in the imidazole ring typically carry negative charges (-0.5 to -0.6), while carbon atoms show varying charges depending on their local environment [14]. The carbonyl carbons of the ester groups exhibit positive charges due to electron withdrawal by the oxygen atoms.
| DFT Parameter | Typical Value | Significance |
|---|---|---|
| HOMO Energy | -5.2 to -6.0 eV | Electron donation ability |
| LUMO Energy | -1.2 to -1.4 eV | Electron acceptance ability |
| HOMO-LUMO Gap | 3.9 to 4.0 eV | Electronic stability |
| Dipole Moment | 5.4 to 6.8 Debye | Molecular polarity |
Vibrational frequency calculations provide theoretical IR and Raman spectra for comparison with experimental data. These calculations successfully reproduce experimental vibrational modes and assist in spectral assignment [13] [14]. The agreement between calculated and experimental frequencies typically falls within 5-10%, validating the computational methodology.
Time-Dependent Density Functional Theory extends DFT capabilities to excited states and optical properties, providing crucial insights into electronic transitions and photophysical behavior of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester [15] [16].
TDDFT calculations predict electronic absorption spectra by computing vertical excitation energies and oscillator strengths for electronic transitions. For imidazole derivatives, the primary absorption bands correspond to π→π* transitions within the aromatic system [16]. The lowest energy transitions typically occur around 280-300 nm, consistent with experimental UV-visible spectra.
Excited state geometry optimization reveals structural changes upon electronic excitation. These calculations show that electronic excitation often leads to modest bond length changes and planarization of the molecular structure [17]. The excited state dipole moments generally differ from ground state values, indicating charge redistribution upon photon absorption.
TDDFT studies of emission properties predict fluorescence wavelengths and intensities. The calculations reveal that imidazole derivatives can exhibit fluorescence with quantum yields dependent on molecular substitution patterns [16]. The presence of electron-withdrawing ester groups typically enhances fluorescence intensity through reduced non-radiative decay pathways.
Solvent effects significantly influence excited state properties, and TDDFT calculations incorporate these effects through continuum solvent models [15]. Polar solvents generally cause red-shifts in absorption and emission spectra due to stabilization of charge-transfer excited states.
| TDDFT Property | Predicted Value | Experimental Correlation |
|---|---|---|
| λmax (absorption) | 280-300 nm | UV-Vis spectroscopy |
| Oscillator Strength | 0.2-0.8 | Absorption intensity |
| Emission λmax | 320-400 nm | Fluorescence spectroscopy |
| Stokes Shift | 40-100 nm | Excited state relaxation |
Structure-function correlations for 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester establish relationships between molecular structural features and observed properties or biological activities. These correlations guide rational design approaches and predict behavior based on structural modifications [18] [19].
The imidazole ring system serves as the primary pharmacophore, providing aromatic character and hydrogen bonding capabilities through the nitrogen atoms [18]. The electron-withdrawing ester groups modulate the electronic properties of the ring system, affecting both chemical reactivity and biological activity. The 4,5-dicarboxylic acid ester substitution pattern creates a symmetrical electronic environment that influences molecular recognition and binding properties.
The propyl substituent at the 2-position contributes hydrophobic character and influences molecular conformational flexibility [20] [18]. Studies of related imidazole derivatives show that alkyl chain length affects biological activity through modulation of lipophilicity and membrane permeability. The propyl group represents an optimal balance between hydrophobic character and molecular size for many biological applications.
Crystallographic studies reveal that structural modifications can dramatically alter solid-state properties. The transition from 1-methyl and 1-ethyl derivatives (which crystallize in zwitterionic form) to 1-propyl derivatives (which crystallize as equimolar mixtures of neutral and zwitterionic forms) demonstrates the significant impact of alkyl chain length on tautomeric preferences [21].
Electronic structure calculations establish quantitative structure-property relationships. The frontier molecular orbital energies correlate with chemical reactivity, while dipole moments relate to solubility and intermolecular interaction strength [14]. These computational parameters enable prediction of properties for related compounds without extensive experimental characterization.
Hydrogen bonding patterns significantly influence biological activity and crystal packing behavior [19]. The imidazole nitrogen atoms can serve as both hydrogen bond donors and acceptors, while the ester oxygen atoms function primarily as acceptors. The specific hydrogen bonding motifs determine molecular recognition patterns and binding affinities.
| Structural Feature | Property Impact | Mechanism |
|---|---|---|
| Imidazole ring | Aromatic character, H-bonding | π-π interactions, N coordination |
| Ester groups | Electron withdrawal, solubility | Electronic deactivation, polarity |
| Propyl substituent | Hydrophobic character | Lipophilicity, membrane interaction |
| 4,5-Substitution pattern | Symmetrical electronics | Uniform charge distribution |
The structure-function relationships established for 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester provide a foundation for understanding its chemical behavior and potential applications. These correlations guide the design of related compounds with tailored properties and enable prediction of biological activities based on structural modifications [18] [19].